7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cyclopropyl group, a sulfonyl group, and an indene moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Construction of the indene moiety: This can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Coupling of the functional groups: The final step involves coupling the cyclopropyl, sulfonyl, and indene groups under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The indene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Indene derivatives: Compounds with similar indene structures but different functional groups.
Cyclopropyl sulfonamides: Compounds with similar cyclopropyl and sulfonamide groups but different core structures.
Uniqueness
7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of a cyclopropyl group, a sulfonyl group, and an indene moiety. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S2/c1-10(16(6-7-16)24(2,20)21)17-25(22,23)14-9-12(15(18)19)8-11-4-3-5-13(11)14/h8-10,17H,3-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAKGAPRONJVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)S(=O)(=O)C)NS(=O)(=O)C2=CC(=CC3=C2CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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